molecular formula C21H16N4O4 B2802410 (E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate CAS No. 956046-72-3

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate

Cat. No.: B2802410
CAS No.: 956046-72-3
M. Wt: 388.383
InChI Key: JRMRZVSHOHTMCD-ZHACJKMWSA-N
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Description

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate typically involves multi-step organic reactionsThe final step involves the esterification of the pyrazole derivative with phenyl acrylate under specific conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of (E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents, such as:

  • (E)-phenyl 3-(1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazol-4-yl)acrylate
  • (E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-methylphenyl)-1H-pyrazol-4-yl)acrylate

Uniqueness

What sets (E)-phenyl 3-(1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylate apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

phenyl (E)-3-[1-(2-cyanoethyl)-3-(3-nitrophenyl)pyrazol-4-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c22-12-5-13-24-15-17(10-11-20(26)29-19-8-2-1-3-9-19)21(23-24)16-6-4-7-18(14-16)25(27)28/h1-4,6-11,14-15H,5,13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMRZVSHOHTMCD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)/C=C/C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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